GSK-J1 Lithium Salt: A Technical Guide to its Mechanism of Action as a Selective JMJD3 and UTX Inhibitor
GSK-J1 Lithium Salt: A Technical Guide to its Mechanism of Action as a Selective JMJD3 and UTX Inhibitor
Introduction: The Dynamic Landscape of Histone Methylation
Gene expression is a tightly regulated process, with epigenetic modifications playing a pivotal role in dictating cellular phenotypes in both health and disease. Among these modifications, histone methylation has emerged as a critical regulator of chromatin structure and function. The methylation of lysine residues on histone tails can either activate or repress gene transcription, depending on the specific site and the degree of methylation. This dynamic process is controlled by the balanced activity of histone methyltransferases and demethylases.
The Jumonji C (JmjC) domain-containing family of histone demethylases are iron (II) and α-ketoglutarate-dependent oxygenases that catalyze the removal of methyl groups from lysine residues. Within this family, the KDM6 subfamily, which includes JMJD3 (KDM6B) and UTX (KDM6A), specifically targets the di- and tri-methylated forms of histone H3 at lysine 27 (H3K27me2/3).[1][2] H3K27me3 is a hallmark of transcriptionally silenced chromatin, and its removal by JMJD3 and UTX is crucial for the activation of key developmental and inflammatory genes.[3][4] Given their significant roles in cellular differentiation, development, and cancer, the development of selective inhibitors for these enzymes has been a major focus of research.[1][3] This guide provides an in-depth technical overview of GSK-J1, a potent and selective inhibitor of JMJD3 and UTX, and its utility as a chemical probe to investigate the biological functions of these important epigenetic regulators.
GSK-J1: A Potent and Selective Chemical Probe
GSK-J1 is a small molecule inhibitor that has been instrumental in elucidating the roles of JMJD3 and UTX.[5][6][7] It is a highly potent inhibitor of both enzymes, with a reported IC50 of 60 nM for JMJD3 in cell-free assays.[5][6][7][8] GSK-J1 exhibits significant selectivity for the KDM6 subfamily of H3K27 demethylases.[5][9][10]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C22H23N5O2 | [11] |
| Molecular Weight | 389.45 g/mol | [11] |
| CAS Number | 1373422-53-7 | [11] |
| Form | The lithium salt is typically supplied as a solid. | |
| Solubility | Soluble in DMSO. | [11][12] |
It is important to note that GSK-J1 is a polar molecule due to its carboxylate group, which limits its permeability across cell membranes.[10][12][13] For cellular studies, a cell-permeable ethyl ester prodrug, GSK-J4, is commonly used.[3][10][14] Intracellular esterases hydrolyze GSK-J4, releasing the active inhibitor GSK-J1.[10]
Mechanism of Action: Competitive Inhibition at the Catalytic Site
GSK-J1 functions as a competitive inhibitor of JMJD3 and UTX by targeting their catalytic JmjC domain. The mechanism of inhibition is two-fold, involving competition with the co-substrate α-ketoglutarate and mimicry of the histone substrate.
A co-crystal structure of GSK-J1 bound to human JMJD3 has revealed the precise molecular interactions within the active site.[10][15] The propanoic acid moiety of GSK-J1 occupies the binding site of the co-substrate α-ketoglutarate, forming critical interactions with key amino acid residues.[10][15] This direct competition for the α-ketoglutarate binding pocket prevents the catalytic reaction from proceeding.
Furthermore, the tetrahydrobenzazepine ring of GSK-J1 inserts into a narrow cleft in the active site, mimicking the binding of the histone H3 peptide substrate.[15] This dual mimicry of both the co-substrate and the substrate contributes to the high potency and selectivity of GSK-J1.
Figure 1: Mechanism of GSK-J1 inhibition of JMJD3/UTX.
Cellular Effects and Applications
Inhibition of JMJD3 and UTX by GSK-J1 leads to an increase in global H3K27me3 levels within cells.[6] This has profound effects on gene expression, leading to the repression of target genes that are normally activated by these demethylases.
One of the most well-characterized effects of GSK-J1 is its anti-inflammatory activity. For instance, GSK-J1 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, in human primary macrophages.[5][7][14] This effect is dependent on the inhibition of H3K27 demethylase activity, as it leads to increased H3K27me3 at the promoters of inflammatory genes, thereby repressing their transcription.[6][16]
Beyond its role in inflammation, GSK-J1 is a valuable tool for studying the diverse biological processes regulated by JMJD3 and UTX, including:
-
Cellular differentiation and development: Both JMJD3 and UTX are critical for proper embryonic development and cell fate decisions.[4]
-
Cancer biology: Dysregulation of JMJD3 and UTX has been implicated in various cancers, and GSK-J1 can be used to probe their roles in tumor progression.[1]
-
Cellular reprogramming: JMJD3 and UTX have opposing roles in the reprogramming of somatic cells to induced pluripotent stem cells.[1]
It is important to note that while GSK-J1 is highly selective for the KDM6 subfamily, some studies have reported off-target effects at higher concentrations.[3][11] Therefore, it is crucial to use appropriate controls, such as the inactive regio-isomer GSK-J2, and to carefully titrate the concentration of GSK-J1 to ensure on-target effects.[3]
Experimental Protocols
In Vitro JMJD3/UTX Inhibition Assay (AlphaLISA-based)
This protocol describes a common method for assessing the in vitro potency of inhibitors against JMJD3 and UTX.
Materials:
-
Recombinant human JMJD3 or UTX enzyme
-
Biotinylated histone H3 (1-21) K27me3 peptide substrate
-
α-ketoglutarate
-
Ascorbate
-
(NH4)2Fe(SO4)2·6H2O
-
GSK-J1 (or other test compounds)
-
AlphaLISA anti-H3K27me2 acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA)
Procedure:
-
Prepare a serial dilution of GSK-J1 in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer
-
GSK-J1 or vehicle control (DMSO)
-
JMJD3 or UTX enzyme
-
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the demethylase reaction by adding a mixture of the biotinylated H3K27me3 peptide, α-ketoglutarate, ascorbate, and (NH4)2Fe(SO4)2·6H2O.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the AlphaLISA acceptor beads and incubate in the dark.
-
Add the streptavidin donor beads and incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis:
The AlphaLISA signal is inversely proportional to the demethylase activity. Calculate the percent inhibition for each GSK-J1 concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for an in vitro AlphaLISA-based JMJD3/UTX inhibition assay.
Cellular Assay for H3K27me3 Levels by Western Blot
This protocol describes how to assess the effect of GSK-J4 (the cell-permeable prodrug) on intracellular H3K27me3 levels.
Materials:
-
Cell line of interest (e.g., macrophages, cancer cell line)
-
GSK-J4
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK-J4 or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
Data Analysis:
Quantify the band intensities for H3K27me3 and total Histone H3. Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in H3K27me3 levels upon GSK-J4 treatment.
Demethylase-Independent Functions of JMJD3 and UTX
It is important for researchers to be aware that JMJD3 and UTX can also exert functions independent of their demethylase activity.[17][18] For example, they can act as scaffolding proteins within larger chromatin-remodeling complexes, such as the SWI/SNF complex.[17][18] These interactions can influence gene expression through mechanisms other than histone demethylation. Therefore, when interpreting data from experiments using GSK-J1, it is crucial to consider the possibility of both demethylase-dependent and -independent effects.
Conclusion
GSK-J1 and its cell-permeable prodrug GSK-J4 are invaluable chemical tools for dissecting the complex biology of the H3K27 demethylases JMJD3 and UTX. A thorough understanding of its mechanism of action, cellular effects, and appropriate experimental design is essential for its effective use in research. By competitively inhibiting the catalytic activity of these enzymes, GSK-J1 allows for the precise investigation of their roles in a wide array of physiological and pathological processes. As our understanding of the epigenetic landscape continues to expand, the utility of selective chemical probes like GSK-J1 will undoubtedly continue to grow, paving the way for new therapeutic strategies targeting histone demethylases.
References
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Histone demethylases in physiology and cancer: A tale of two enzymes, JMJD3 and UTX. (URL: [Link])
-
GSK-J1 - Structural Genomics Consortium. (URL: [Link])
-
Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PMC. (URL: [Link])
-
Identification of JmjC domain-containing UTX and JMJD3 as histone H3 lysine 27 demethylases | PNAS. (URL: [Link])
-
Structure of the inhibitor GSK-J1 bound in the catalytic pocket of... - ResearchGate. (URL: [Link])
-
Jmjd3 and UTX play a demethylase-independent role in chromatin remodeling to regulate T-box family member-dependent gene expression - PubMed. (URL: [Link])
-
The histone demethylase UTX enables RB-dependent cell fate control - PMC. (URL: [Link])
-
GSK J1 (4593) by Tocris, Part of Bio-Techne. (URL: [Link])
-
(PDF) Inhibition of demethylases by GSK-J1/J4 - ResearchGate. (URL: [Link])
-
GSK-J1 is selective for H3K27 demethylases of the KDM6 subfamily and... - ResearchGate. (URL: [Link])
-
A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC. (URL: [Link])
-
The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC. (URL: [Link])
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